Cas no 2172096-61-4 (3-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid)

3-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2172096-61-4
- EN300-1631269
- 3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid
- 3-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid
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- インチ: 1S/C15H26N2O5/c1-13(2,3)22-12(20)17-8-6-15(21,10-17)14(11(18)19)5-4-7-16-9-14/h16,21H,4-10H2,1-3H3,(H,18,19)
- InChIKey: BPBHBLHUQNJKQV-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)CC1)C1(C(=O)O)CNCCC1
計算された属性
- 精确分子量: 314.18417193g/mol
- 同位素质量: 314.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 461
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.1Ų
- XLogP3: -1.9
3-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1631269-0.1g |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 0.1g |
$943.0 | 2023-07-10 | ||
Enamine | EN300-1631269-2500mg |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1631269-10.0g |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 10.0g |
$4606.0 | 2023-07-10 | ||
Enamine | EN300-1631269-0.25g |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 0.25g |
$985.0 | 2023-07-10 | ||
Enamine | EN300-1631269-1.0g |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 1.0g |
$1070.0 | 2023-07-10 | ||
Enamine | EN300-1631269-100mg |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1631269-500mg |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1631269-5000mg |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 5000mg |
$2443.0 | 2023-09-22 | ||
Enamine | EN300-1631269-5.0g |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 5.0g |
$3105.0 | 2023-07-10 | ||
Enamine | EN300-1631269-0.05g |
3-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid |
2172096-61-4 | 0.05g |
$900.0 | 2023-07-10 |
3-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid 関連文献
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3-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acidに関する追加情報
Professional Introduction to 3-{1-(tert-butoxy)-carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic Acid (CAS No. 2172096-61-4)
3-{1-(tert-butoxy)-carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid, with the CAS number 2172096-61-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial applications. The structural features of this molecule, particularly the presence of a piperidine core and a tert-butoxy protecting group, contribute to its unique chemical and biological properties.
The piperidine ring is a common motif in many bioactive molecules due to its ability to mimic the conformational flexibility of natural amino acids. This structural element is often found in drugs targeting various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The hydroxyl group at the 3-position of the pyrrolidinyl ring further enhances the molecule's potential for interactions with biological targets, making it a valuable scaffold for medicinal chemists.
The tert-butoxy group serves as an important protecting group in organic synthesis, particularly in peptide chemistry and carbonyl protection. Its stability under various reaction conditions makes it an ideal choice for protecting carboxylic acids during synthetic procedures. In the context of this compound, the tert-butoxycarbonyl (Boc) group at the 1-position of the pyrrolidinyl ring not only provides stability but also influences the overall reactivity and solubility of the molecule.
Recent advancements in drug discovery have highlighted the importance of multitargeted compounds that can interact with multiple biological pathways simultaneously. The structure of 3-{1-(tert-butoxy)-carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid aligns well with this trend, as its dual functionality—the piperidine core and the hydroxyl group—allows for potential interactions with various enzymes and receptors. This characteristic makes it a promising candidate for developing novel therapeutic agents.
In particular, studies have shown that piperidine derivatives can exhibit significant activity against enzymes involved in metabolic pathways and signal transduction processes. The hydroxyl group at the 3-position of the pyrrolidinyl ring can participate in hydrogen bonding interactions, which are crucial for binding affinity and specificity. Additionally, the presence of a Boc-protected carboxylic acid group provides a handle for further derivatization, allowing researchers to fine-tune the properties of the molecule for specific applications.
The synthesis of 3-{1-(tert-butoxy)-carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of protecting groups like Boc is essential to prevent unwanted side reactions during synthesis. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to facilitate the construction of complex structures like this one. These methods allow for efficient and scalable production, which is critical for both research and commercial purposes.
The compound's potential applications extend to various therapeutic areas. For instance, piperidine derivatives have been explored as inhibitors of kinases and other enzymes implicated in cancer progression. The hydroxyl group at the 3-position can serve as a recognition site for binding to active sites or allosteric pockets on target proteins. Furthermore, the Boc-protection allows for selective deprotection under specific conditions, enabling researchers to generate analogs with tailored properties.
Evaluation of this compound's biological activity has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated its interaction with various enzymes and receptors, suggesting potential therapeutic effects. For example, preliminary studies indicate that it may inhibit enzymes involved in inflammation or pain signaling pathways. In vivo studies are ongoing to assess its efficacy and safety profile in animal models. These studies are crucial for understanding how the compound behaves within a biological system and for identifying potential side effects.
The development of new pharmaceuticals relies heavily on innovative synthetic methodologies and structural modifications that enhance biological activity while minimizing toxicity. The unique features of 3-{1-(tert-butoxy)-carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid make it an attractive candidate for further exploration in drug discovery programs. Its ability to interact with multiple targets and its well-defined synthetic accessibility position it as a valuable building block for designing next-generation therapeutics.
In conclusion, 3-{1-(tert-butoxy)-carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-3-carboxylic acid (CAS No. 2172096-61-4) represents a significant advancement in pharmaceutical chemistry. Its structural features, combined with recent findings from biological studies, highlight its potential as a lead compound for developing novel drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in future therapeutic developments.
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